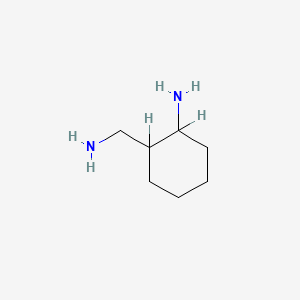

2-(Aminomethyl)cyclohexan-1-amine

Description

General Significance of Diamines in Advanced Organic Chemistry

Diamines, organic compounds containing two amino groups, are of paramount importance in the field of advanced organic chemistry. wikipedia.org Among these, vicinal diamines, also known as 1,2-diamines, are particularly significant. wikipedia.orgnih.gov This structural motif is present in numerous natural products and medicinal agents. nih.govacs.org The presence of two adjacent amino groups allows for the formation of stable chelate rings with metal ions, making them valuable ligands in coordination chemistry and asymmetric catalysis. wikipedia.orgnih.gov The development of synthetic methods to produce structurally diverse vicinal diamines is a long-standing area of interest, as these compounds serve as crucial building blocks for more complex molecules. acs.orgrsc.org Their ability to be converted into other functional groups, such as bisimines and diamides, further enhances their synthetic utility. nih.gov

Importance of Cyclohexane-Derived Amine Systems in Chemical Research

Cyclohexane-derived amine systems are a prominent class of compounds in chemical research due to the unique conformational properties of the cyclohexane (B81311) ring. The chair conformation of cyclohexane provides a rigid and well-defined three-dimensional structure, which is advantageous in the design of catalysts and pharmacologically active molecules. The spatial arrangement of substituents on the cyclohexane ring, whether cis or trans, axial or equatorial, significantly influences the molecule's reactivity and biological activity. nih.govacs.org This conformational rigidity can lead to high levels of stereocontrol in chemical reactions. Furthermore, the lipophilic nature of the cyclohexane scaffold can be beneficial for the bioavailability of drug candidates. The dynamic interplay between different conformations of the cyclohexane ring can also be exploited to control molecular reactivity. nih.govacs.org

Historical Context and Evolution of Research on 2-(Aminomethyl)cyclohexan-1-amine

The study of chiral molecules and their properties dates back to the 19th century with the work of scientists like Jean-Baptiste Biot and Louis Pasteur. wikipedia.org However, specific research on this compound is more recent and has evolved alongside the broader fields of stereochemistry and catalysis. The initial interest in this compound and its derivatives likely stemmed from the established importance of other cyclohexane-based diamines, such as 1,2-diaminocyclohexane, as chiral ligands and auxiliaries in asymmetric synthesis.

Over time, researchers began to explore the unique structural features of this compound, which combines a primary amine on a methylene (B1212753) spacer with a primary amine directly attached to the cyclohexane ring. This arrangement offers different coordination possibilities and steric environments compared to symmetrically substituted diamines. The development of synthetic routes to access specific stereoisomers of this compound has been a key focus, enabling more detailed investigations into its applications in catalysis and medicinal chemistry. While a detailed historical timeline is not extensively documented in single sources, the progression of its research is intertwined with the advancements in synthetic methodologies for vicinal diamines and the increasing demand for novel chiral ligands.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(aminomethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYYQGFCSKJGDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960486 | |

| Record name | 2-(Aminomethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40015-92-7 | |

| Record name | 2-Aminocyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40015-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Aminomethyl)cyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040015927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Aminomethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aminomethyl)cyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminomethyl Cyclohexan 1 Amine and Its Stereoisomers

Established Preparative Routes

The synthesis of 2-(aminomethyl)cyclohexan-1-amine can be achieved through several established chemical transformations. These routes typically begin with appropriately functionalized cyclohexane (B81311) precursors.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. wikipedia.org This process involves the initial reaction of a carbonyl group (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com For the synthesis of this compound, a potential precursor would be a cyclohexane derivative bearing both an aldehyde (or ketone) and an amine group, or precursors that can generate these functionalities.

The reaction is typically a one-pot procedure where the carbonyl compound, an amine source (like ammonia (B1221849) for primary amines), and a reducing agent are combined. wikipedia.org Mild reducing agents are preferred as they selectively reduce the protonated imine intermediate over the initial carbonyl compound. organic-chemistry.org Commonly used reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.org The choice of solvent and the use of an acid catalyst can significantly influence the reaction rate and outcome. organic-chemistry.org

A hypothetical reductive amination route to this compound could start from 2-aminocyclohexanecarbaldehyde. In this scenario, the aldehyde group would react with ammonia to form an imine, which is then immediately reduced to the primary aminomethyl group.

Table 1: Common Reagents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Catalyst (optional) | Key Features |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | Acetic Acid (AcOH) | Effective, but toxic due to cyanide. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | None usually needed | Milder, less toxic, and highly selective. wikipedia.org |

Hydrogenation of Precursor Compounds (e.g., Nitrile and Nitro Derivatives)

A robust and common method for the synthesis of primary amines is the catalytic hydrogenation of nitrile (R-C≡N) or nitro (R-NO₂) compounds. This approach is particularly suitable for producing this compound from dinitrile or nitro-amine precursors.

The most direct precursor for this method is cyclohexane-1,2-dicarbonitrile. The simultaneous reduction of both nitrile groups using a heterogeneous catalyst like Raney Nickel (Ra-Ni), Platinum (Pt), or Rhodium (Rh) under a hydrogen atmosphere yields the desired diamine. The reaction conditions, such as temperature, pressure, and choice of catalyst, are critical for achieving high yields and can influence the stereochemical outcome (cis vs. trans isomers). For instance, hydrogenation of anilines to cyclohexylamines is a well-established industrial process, often utilizing cobalt or nickel-based catalysts. ontosight.ai

Alternatively, a precursor such as 2-(nitromethyl)cyclohexan-1-amine or 1-amino-2-cyanocyclohexane could be used. The selective reduction of the nitro or nitrile group can be achieved using various catalytic systems, including biocatalysts, which offer high chemoselectivity under mild, aqueous conditions.

Table 2: Typical Catalytic Systems for Hydrogenation of Nitriles

| Catalyst | Typical Solvent | Pressure (H₂) | Temperature | Notes |

|---|---|---|---|---|

| Raney Nickel (Ra-Ni) | Ethanol (B145695), Methanol | High Pressure | Elevated | Commonly used, cost-effective. |

| Palladium/Carbon (Pd/C) | Ethanol, Acetic Acid | 1-50 atm | Room Temp - 80°C | Highly effective, can also be used for debenzylation. |

Multi-Step Synthesis from Common Cyclohexane Intermediates

Complex target molecules like this compound are often prepared via multi-step synthetic sequences starting from readily available cyclohexane derivatives. nih.gov A common starting material is cyclohexene (B86901). For example, epoxidation of cyclohexene followed by a ring-opening reaction with a nitrogen nucleophile can introduce an amino and a hydroxyl group in a trans configuration. Subsequent chemical transformations can then be used to convert the hydroxyl group into a second amine functionality, for instance, via conversion to a leaving group, substitution with cyanide, and subsequent reduction.

Another versatile approach involves the Diels-Alder reaction to construct a substituted cyclohexene ring, followed by functional group interconversions to install the desired amino groups. The synthesis of related compounds like trans-2-aminomethyl-1-cyclohexanol (B177316) often involves such multi-step sequences, for example, starting from cyclohexene oxide.

Stereoselective Synthesis Strategies

Controlling the stereochemistry to selectively produce the cis or trans isomers, and their respective enantiomers, is a significant challenge in organic synthesis.

Enantioselective Approaches for Chiral Forms

The synthesis of specific enantiomers, such as the (1S, trans)-isomer of 2-(aminomethyl)cyclohexylamine, requires the use of asymmetric synthesis techniques. nih.gov There are several established strategies to achieve this:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical course of a reaction, and is subsequently removed.

Chiral Catalysis: Asymmetric hydrogenation or asymmetric reductive amination using a chiral metal catalyst (e.g., based on Rhodium, Ruthenium, or Iridium) or an organocatalyst can produce one enantiomer in excess. For instance, photocatalyzed [4+2] cycloadditions have been developed to create highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity, with preliminary investigations into asymmetric versions. nih.gov

Enzymatic Resolutions: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. Imine reductases (IREDs) are a class of enzymes that can catalyze the asymmetric reduction of imines to chiral amines with high enantioselectivity.

Diastereoselective Control in Synthesis

The relative orientation of the two amino groups (cis or trans) is determined by the synthetic route and the reaction mechanisms.

Hydrogenation: The catalytic hydrogenation of a substituted cyclohexene or benzene (B151609) ring typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond system. This can be used to control the formation of cis products. The substrate's conformation and how it adsorbs onto the catalyst surface play a crucial role in determining the stereochemical outcome.

Nucleophilic Substitution: Sₙ2 reactions on a cyclohexane ring proceed with an inversion of configuration. A sequence of two Sₙ2 reactions can thus lead to a retention of the original stereochemistry.

Reduction of Carbonyls: The reduction of a ketone, such as in 2-aminocyclohexanone, can lead to a mixture of cis and trans amino alcohols. The stereoselectivity of this reduction can be influenced by the choice of reducing agent and the steric and electronic properties of the substrate. For example, reduction of β-enaminoketones with sodium in THF-isopropyl alcohol can produce mixtures of cis- and trans-3-aminocyclohexanols. The diastereomeric ratio is highly dependent on the steric bulk of the substituents on the nitrogen atom.

The interplay of these factors allows chemists to design synthetic routes that favor the formation of a specific diastereomer of this compound.

Chiral Auxiliary and Organocatalytic Methods

The synthesis of specific stereoisomers of this compound necessitates the use of asymmetric synthesis techniques. Chiral auxiliaries and organocatalysis represent two powerful strategies to achieve high enantioselectivity.

Chiral Auxiliary-Mediated Synthesis:

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. solubilityofthings.com After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. For the synthesis of chiral diamines, a common approach involves the diastereoselective alkylation or reduction of an intermediate derived from the chiral auxiliary. While specific examples for this compound are not prominent in cited literature, methods used for other chiral amines and amino acids are instructive. For instance, 1,2-amino alcohols have been extensively used as chiral auxiliaries in various asymmetric syntheses. nih.gov A general, hypothetical pathway could involve the reaction of a cyclohexene-derived substrate with a chiral auxiliary to form a diastereomeric intermediate, which then undergoes stereocontrolled introduction of the aminomethyl and amino groups.

Organocatalytic Synthesis:

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metal-based catalysts. This field has provided numerous methods for the enantioselective synthesis of amines and their derivatives. nih.govnih.gov For a compound like this compound, an organocatalytic approach could involve an asymmetric Mannich reaction or a Michael addition to a suitably functionalized cyclohexene precursor. nih.gov For example, a chiral primary amine catalyst could be used to facilitate the enantioselective addition of a nitrogen-containing nucleophile to a cyclohexene derivative. The choice of catalyst and reaction conditions would be critical in achieving high diastereoselectivity and enantioselectivity for the desired cis or trans isomer. researchgate.net

Process Optimization and Scale-Up Considerations

Catalyst System Selection and Development

For the likely industrial synthesis route, catalytic hydrogenation of a precursor like xylylenediamine or a cyclohexanedinitrile, the choice of catalyst is paramount.

Catalyst Type: Ruthenium (Ru) and Rhodium (Rh) catalysts are often employed for the hydrogenation of aromatic rings. google.com For the reduction of nitrile groups or imines to amines, Raney Nickel (Raney Ni) is a cost-effective and highly active catalyst. mdpi.com The selection depends on the specific precursor and desired selectivity. For instance, a patent for producing bis(aminomethyl)cyclohexane highlights the use of ruthenium catalysts. google.com

Catalyst Support and Loading: The catalyst is typically supported on materials like carbon, alumina, or silica (B1680970) to enhance stability, activity, and ease of recovery. Optimizing the metal loading on the support is a key aspect of development, balancing activity with cost.

Catalyst Deactivation and Regeneration: Catalysts can deactivate over time due to poisoning by impurities or sintering at high temperatures. Process development includes studies to identify deactivation mechanisms and establish protocols for catalyst regeneration or replacement to maintain process efficiency on a large scale.

| Catalyst System | Precursor Example | Key Advantages | Relevant Findings |

| Ruthenium on Carbon | Xylylenediamine | High activity for aromatic ring hydrogenation. | Can achieve high yields of the corresponding cyclohexanediamine (B8721093) derivative. google.com |

| Rhodium on Alumina | Xylylenediamine | Offers different selectivity compared to Ru. | Often used in fine chemical synthesis for specific stereochemical outcomes. |

| Raney Nickel | 1,2-Cyclohexanedicarbonitrile | Cost-effective, high activity for nitrile reduction. | Widely used in industrial hydrogenation; requires careful handling due to pyrophoric nature. mdpi.com |

This table is generated based on data from analogous chemical processes and serves as an illustrative guide.

Reaction Condition Tuning (Temperature, Pressure, Solvent Effects)

Fine-tuning reaction parameters is crucial for maximizing yield and minimizing by-product formation.

Temperature: Hydrogenation reactions are exothermic. The temperature must be carefully controlled to prevent thermal runaways and the formation of undesired by-products. researchgate.net For example, the hydrogenation of xylylenediamine at excessively high temperatures (e.g., 150°C) can lead to increased by-product formation and lower yields. google.com

Pressure: Hydrogen pressure is a key driver for the reaction rate. Higher pressures generally increase the rate of hydrogenation but require more robust and expensive industrial equipment. Optimization involves finding the lowest pressure that provides an economically viable reaction time. Pressures can range from 5 to 150 kg/cm ² G for similar processes. google.com

Solvent Effects: The choice of solvent can significantly influence the reaction's selectivity and rate. In some processes, the reaction is run without a solvent. However, solvents like alkylamines or alkylenediamines have been used to improve performance in the synthesis of related compounds. google.com The use of water as a solvent is also being explored as a green alternative. researchgate.net The solvent must also be chosen for ease of product separation and recycling.

Industrial Production Methodologies

An industrial-scale synthesis of this compound would likely be based on the catalytic hydrogenation of an inexpensive, readily available precursor. A plausible route is the hydrogenation of o-xylylenediamine.

Feed Preparation: The o-xylylenediamine feedstock is mixed with the chosen solvent (if any) and the catalyst in a slurry tank.

Hydrogenation Reaction: The slurry is fed into a high-pressure industrial reactor (e.g., a stirred tank or a fixed-bed reactor). Hydrogen is introduced, and the reaction is carried out under optimized temperature and pressure.

Catalyst Separation: After the reaction is complete, the solid catalyst is separated from the liquid product mixture, typically through filtration. The recovered catalyst is then recycled back into the process.

Product Purification: The crude product stream undergoes a series of purification steps, which may include distillation to remove the solvent and any low-boiling impurities, followed by fractional distillation under vacuum to separate the desired stereoisomers (cis and trans) of this compound and remove high-boiling by-products.

Continuous vs. Batch Processing: For large-scale production, a continuous process is often more economical than a batch process as it allows for greater throughput and more consistent product quality. researchgate.net

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. solubilityofthings.comsigmaaldrich.com

Prevention of Waste: Designing a synthesis with high yield and selectivity is the first and most important principle. A process that avoids the need for protecting groups reduces the number of steps and the amount of waste generated. acs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalytic hydrogenation, for example, is a green method as the catalyst can be used in small amounts and recycled. acs.org

Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents is a key goal. The ideal is a solvent-free reaction. If a solvent is necessary, green alternatives like water or supercritical fluids are preferred over volatile organic compounds. researchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. youtube.com While hydrogenation often requires elevated pressure and temperature, optimizing these parameters to the lowest effective levels is a crucial green consideration.

Atom Economy and Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. acs.org It is calculated as:

(MW of desired product / Sum of MW of all reactants) x 100%

Let's consider a hypothetical synthesis of this compound (MW ≈ 128.22 g/mol ) via the hydrogenation of o-xylylenediamine (MW ≈ 136.19 g/mol ).

Reaction: C₈H₁₂N₂ (o-xylylenediamine) + 3 H₂ (Hydrogen) → C₇H₁₆N₂ (this compound) (Note: This reaction is a simplification; in reality, the aromatic precursor is C₈H₁₀N₂)

Let's use the correct precursor, o-xylylenediamine (C₈H₁₀N₂), which first gets its aromatic ring hydrogenated. The molecular formula for this compound is C₇H₁₆N₂. The hydrogenation of o-xylylenediamine (C₈H₁₀N₂) would lead to bis(aminomethyl)cyclohexane (C₈H₁₈N₂). A more plausible precursor for C₇H₁₆N₂ would be the corresponding dinitrile, 1,2-cyclohexanedicarbonitrile (C₈H₁₀N₂).

Hypothetical Reaction: C₈H₁₀N₂ (1,2-cyclohexanedicarbonitrile) + 4 H₂ (Hydrogen) → C₈H₁₈N₂ (bis(aminomethyl)cyclohexane, a related compound).

Let's analyze the atom economy for a more direct precursor, if one were available, such as a cyclohexyl precursor with a nitrile and an imine group. A more realistic industrial route might involve multiple steps, each with its own atom economy. For a catalytic hydrogenation where H₂ is the only other reactant, the atom economy can be very high.

Example Calculation for a Hydrogenation Step:

Consider the hydrogenation of 1,2-cyclohexanedicarbonitrile (C₈H₁₀N₂, MW ≈ 134.18 g/mol ) to bis(aminomethyl)cyclohexane (C₈H₁₈N₂, MW ≈ 142.26 g/mol ) - a structurally similar C8 diamine.

Reactants: C₈H₁₀N₂ + 4H₂ MW of Reactants = 134.18 + 4 * (2.02) = 142.26 g/mol MW of Product = 142.26 g/mol

Atom Economy = (142.26 / 142.26) * 100% = 100%

Environmentally Benign Solvent and Reagent Utilization

The synthesis of this compound, a valuable diamine intermediate, is increasingly being scrutinized through the lens of green chemistry. The focus lies on minimizing environmental impact by employing safer solvents, reusable catalysts, and atom-economical reaction pathways. The primary route to this compound involves the catalytic hydrogenation of 1,2-cyclohexanedicarbonitrile, a process that is inherently atom-efficient. Advances in this area concentrate on replacing hazardous traditional solvents and catalysts with more sustainable alternatives.

Catalyst Selection and Reusability:

A cornerstone of greening the synthesis of this compound is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost.

Raney Nickel: This is a widely used, cost-effective catalyst for the reduction of nitriles to primary amines. wikipedia.orgbyjus.com Its high surface area and absorbed hydrogen content make it highly active, often allowing for reactions at lower temperatures and pressures than other catalysts. orgsyn.orgmasterorganicchemistry.com For industrial applications like the conversion of adiponitrile (B1665535) to hexamethylenediamine, Raney nickel is a common choice. wikipedia.org However, it is pyrophoric when dry and must be handled as a slurry in water or another solvent, which necessitates careful handling procedures. wikipedia.org Doping Raney nickel with other metals like chromium or titanium can modify its selectivity and performance. google.com

Noble Metal Catalysts: Palladium on carbon (Pd/C) is another effective catalyst for hydrogenation. researchgate.net It is often used in laboratory and fine chemical synthesis. youtube.com While more expensive than nickel-based catalysts, it can offer high efficiency and selectivity. Supported palladium catalysts have been developed that show excellent stability and can be used in continuous-flow reactors for over 300 hours without significant loss of activity or metal leaching. researchgate.net Other noble metal catalysts based on rhodium (Rh) and ruthenium (Ru) are also employed in hydrogenation, sometimes offering unique selectivity. mdpi.comrsc.org For instance, Ru/Al2O3 has been used in the aqueous phase hydrodeoxygenation of lignin-derived compounds, demonstrating its stability in water. rsc.org

Benign Solvent Systems:

The choice of solvent is critical to the environmental profile of the synthesis. Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal green solvent. mdpi.com Its use in catalytic transfer hydrogenation with catalysts like Raney nickel has been demonstrated to be effective. mdpi.com While the solubility of nonpolar substrates like dinitriles can be low, the use of an at least partially aqueous liquid medium is advantageous in certain nitrile hydrogenations. google.com

Alcohols: Ethanol and methanol are common solvents for hydrogenation reactions. reddit.com Ethanol, in particular, is considered a greener solvent as it can be produced from renewable bio-based resources. usc.edu It is effective for dissolving many organic substrates and is compatible with common hydrogenation catalysts.

Solvent-Free Conditions: In some cases, hydrogenation can be carried out without any solvent. A patented process describes the substantially solvent-free hydrogenation of dinitriles using a modified Group VIII element catalyst, which represents a significant step in waste reduction. google.com

Supercritical Fluids: Although not specifically documented for this synthesis, supercritical carbon dioxide (scCO₂) is a notable green solvent for hydrogenation, offering benefits of non-toxicity and easy removal post-reaction.

Energy-Efficient Methodologies:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry. It can dramatically reduce reaction times for hydrogenation from hours to minutes. organic-chemistry.orgsciencemadness.org This method allows for efficient heating at moderate temperatures and pressures, and has been successfully applied to the hydrogenation of various functional groups using catalysts like Pd/C and Raney nickel. mdpi.comorganic-chemistry.orgsciencemadness.org This rapid heating can also improve selectivity and yield. nih.govnih.gov

The following table summarizes various environmentally benign approaches applicable to the synthesis of cyclic amines from nitrile precursors.

| Catalyst System | Solvent/Condition | Key Green Advantage(s) | Relevant Transformation |

| Raney Nickel | Water | Non-toxic, non-flammable solvent. mdpi.com | Catalytic Transfer Hydrogenation mdpi.com |

| Raney Nickel | Ethanol / Water | Bio-based solvent, alkali presence can enhance nitrile reduction. orgsyn.org | Nitrile Hydrogenation orgsyn.org |

| Pd/C | Ethyl Acetate (under Microwave) | Significant reduction in reaction time (minutes vs. hours). organic-chemistry.org | General Hydrogenation organic-chemistry.org |

| Polysilane/SiO₂-Pd | Alcohols (in Flow Reactor) | High catalyst reusability (>300h), minimal metal leaching, high yield. researchgate.net | Continuous-flow Nitrile Hydrogenation researchgate.net |

| Modified Group VIII Catalyst | Solvent-Free | Eliminates solvent waste, simplifies product isolation. google.com | Dinitrile Hydrogenation google.com |

| Ru/Al₂O₃ & H⁺-Y Zeolite | Water | Stable in aqueous phase, effective for hydrogenating cyclic structures. rsc.org | Aqueous Phase Hydrodeoxygenation rsc.org |

Reactivity and Advanced Organic Transformations of 2 Aminomethyl Cyclohexan 1 Amine

Nucleophilic Reactions of Amine Functionalities

The primary amine groups in 2-(aminomethyl)cyclohexan-1-amine are potent nucleophiles, readily reacting with a variety of electrophilic species. This reactivity is central to its application as a building block in organic synthesis.

Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atoms allows for facile reaction with alkylating and acylating agents.

Alkylation: The reaction with alkyl halides proceeds via a nucleophilic substitution (SN2) mechanism. Since both amine groups are primary, the reaction can be complex, leading to a mixture of products. The initial reaction of one amine group with an alkyl halide forms a secondary amine. This secondary amine is often more nucleophilic than the primary amine from which it was formed, and can react further with the alkyl halide to produce a tertiary amine. This process can continue to form a quaternary ammonium (B1175870) salt. To achieve selective monoalkylation, a large excess of the diamine is typically used. Conversely, using an excess of the alkyl halide will favor the formation of the fully alkylated quaternary ammonium salt.

Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of amides. This reaction is typically very rapid and exothermic. Similar to alkylation, the reaction can occur at one or both amine functional groups. The resulting amide is significantly less nucleophilic and less basic than the starting amine, which generally prevents further acylation at the same nitrogen atom. This allows for more controlled reactions compared to alkylation.

Table 1: Representative Alkylation and Acylation Reactions

| Reactant A | Reactant B | Conditions | Major Product(s) |

|---|---|---|---|

| This compound | Bromoethane (excess) | Heat | N,N,N',N'-Tetraethyl-2-(aminomethyl)cyclohexan-1-amine derivative |

| This compound (excess) | Bromoethane | Base | N-Ethyl-2-(aminomethyl)cyclohexan-1-amine and N,N'-Diethyl-2-(aminomethyl)cyclohexan-1-amine |

| This compound | Ethanoyl chloride | Base, Cold | N-(2-(Aminomethyl)cyclohexyl)acetamide and/or N,N'-(Cyclohexane-1,2-diylbis(methylene))diacetamide |

Imine and Enamine Formation

The reaction of amines with aldehydes and ketones is a cornerstone of carbon-nitrogen bond formation.

Imine Formation: As a primary diamine, this compound reacts with aldehydes or ketones to form imines, also known as Schiff bases. d-nb.infolibretexts.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. mnstate.edu The reaction is acid-catalyzed and reversible. The pH must be carefully controlled, typically between 4 and 5, to ensure that the amine is not fully protonated (rendering it non-nucleophilic) and that there is sufficient acid to protonate the hydroxyl intermediate to facilitate water elimination. libretexts.org Depending on the stoichiometry, the reaction can occur at one or both amine groups to form mono- or di-imines.

Enamine Formation: Enamines are typically formed from the reaction of secondary amines with carbonyl compounds. libretexts.orgyoutube.com While this compound is a primary amine, its alkylated derivatives (secondary amines, as discussed in 3.1.1) can undergo reaction with aldehydes and ketones to form enamines. libretexts.orgyoutube.com The mechanism is similar to imine formation up to the creation of an iminium ion. At this stage, instead of losing a proton from the nitrogen, a proton is removed from an adjacent carbon atom (the α-carbon), resulting in a carbon-carbon double bond adjacent to the nitrogen atom. youtube.com

Reaction with Carbonyl Compounds

The reaction of this compound with carbonyl compounds is a classic example of nucleophilic addition. The process is initiated by the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. This breaks the carbon-oxygen π-bond and forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. nih.gov This intermediate contains both an alcohol and an amine functional group on the same carbon.

The carbinolamine is generally unstable and exists in equilibrium with the starting materials. mnstate.edu Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen leads to the formation of the final imine product. libretexts.org The entire sequence is a reversible addition-elimination reaction.

Intramolecular Cyclization Reactions

The proximate positioning of the two amine functionalities on the cyclohexane (B81311) ring makes this compound an excellent substrate for synthesizing bicyclic and fused heterocyclic systems.

Formation of Nitrogen-Containing Heterocyclic Systems

The 1,2-diamine motif is a valuable building block for the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. By reacting this compound with bifunctional electrophiles, fused heterocyclic rings can be readily prepared.

A common strategy involves the condensation reaction with 1,2- or 1,3-dicarbonyl compounds. For instance, reaction with a 1,2-dicarbonyl compound such as glyoxal (B1671930) or 2,3-butanedione (B143835) can lead to the formation of a fused pyrazine (B50134) ring system. The reaction proceeds through the sequential formation of two imine bonds, resulting in a decahydrophenazine derivative. Similarly, reaction with β-dicarbonyl compounds or their equivalents can be used to synthesize seven-membered diazepine (B8756704) rings fused to the cyclohexane core. These cyclization reactions are powerful methods for rapidly increasing molecular complexity.

Table 2: Formation of Fused Heterocyclic Systems

| Reactant A | Reactant B | Resulting Heterocyclic System |

|---|---|---|

| This compound | Glyoxal | Decahydrophenazine |

| This compound | 2,3-Butanedione | 2,3-Dimethyldecahydrophenazine |

| This compound | Malondialdehyde | Tetrahydro-1H-benzo[b] wikipedia.orgstackexchange.comdiazepine derivative |

Ring Expansion and Contraction Methodologies

The cyclohexane ring and associated amine functionalities in this compound can potentially undergo rearrangement reactions leading to ring expansion or contraction, offering pathways to novel carbocyclic and heterocyclic scaffolds.

Ring Expansion: A notable reaction for ring expansion is the Tiffeneau-Demjanov rearrangement. d-nb.infowikipedia.org This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a larger cyclic ketone. wikipedia.org While the starting material is not a cycloalkanol, a synthetic derivative could be prepared for this purpose. A more direct possibility involves the Demjanov rearrangement, where a primary amine is treated with nitrous acid to form a diazonium salt. wikipedia.orgwikiwand.com Subsequent loss of nitrogen gas generates a carbocation, which can trigger a rearrangement. For the aminomethyl group in this compound, diazotization could lead to a primary carbocation. A 1,2-alkyl shift from the cyclohexane ring to this carbocation would result in a ring expansion, transforming the cyclohexane into a cycloheptane (B1346806) ring. wikipedia.orgmasterorganicchemistry.com The stability of the resulting carbocation and the reaction conditions would heavily influence the outcome.

Ring Contraction: Ring contraction reactions are also known to occur via carbocationic rearrangements, often driven by conformational or stereoelectronic factors. chemistrysteps.comwikipedia.org For instance, if the primary amine on the cyclohexane ring of this compound were converted to a diazonium salt, its departure could form a secondary carbocation on the ring. A subsequent 1,2-alkyl shift, where a bond within the ring migrates, could lead to a ring contraction, yielding a substituted cyclopentylmethanamine (B1347104) derivative. stackexchange.comchemistrysteps.com The pinacol (B44631) rearrangement of a corresponding 1,2-diol derivative is a classic example of this type of transformation, where anti-periplanar alignment of the migrating bond and the leaving group is crucial. stackexchange.com

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound and its derivatives is a critical area of study, offering pathways to novel molecular architectures. The differential reactivity of the two amine groups can be exploited for selective transformations.

Selective Oxidation Pathways

The selective oxidation of this compound can lead to the formation of imines, and with further oxidation, nitriles. The reaction conditions can be tuned to favor the oxidation of one amine group over the other, or to achieve double oxidation. The use of metal catalysts, such as copper or iron complexes, is a common strategy for the aerobic oxidation of amines to imines. sioc-journal.cnacs.org For vicinal diamines, oxidation can also be achieved using reagents like periodate. rsc.org

The selective oxidation of one amine group would likely yield a mono-imine, which could exist in equilibrium with its tautomeric enamine form. Further oxidation could lead to a di-imine or, under more forcing conditions, cleavage of the carbon-carbon bond between the amine-bearing carbons. The selective oxidation of primary amines to imines is a topic of significant interest due to the utility of imines as synthetic intermediates. researchgate.net

Table 1: Illustrative Selective Oxidation Reactions of a Vicinal Diamine

| Oxidizing Agent | Catalyst | Product(s) | Selectivity |

| O₂ | Cu₂(ophen)₂ | Di-imine | High |

| K₂S₂O₈ | Ag⁺ | Di-imine | Moderate |

| IO₄⁻ | None | Aldehydes (via di-imine hydrolysis) | High |

This table is illustrative and based on the reactivity of analogous 1,2-diamines. sioc-journal.cnrsc.orgrsc.org

Controlled Reduction of Derivatives

Derivatives of this compound, such as Schiff bases formed by condensation with aldehydes or ketones, can undergo controlled reduction to yield secondary or tertiary amines. The reduction of the imine functionality is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). mdpi.comgoogle.com The choice of reducing agent can influence the chemoselectivity of the reaction, particularly if other reducible functional groups are present in the molecule.

For instance, a Schiff base derived from this compound can be selectively reduced in the presence of an ester or a nitro group, depending on the reaction conditions. The reduction of amides derived from this diamine, using strong reducing agents like LiAlH₄, would yield the corresponding amines, effectively converting the amide's carbonyl group into a methylene (B1212753) group (CH₂). libretexts.orgchemguide.co.ukmasterorganicchemistry.com

Table 2: Examples of Controlled Reduction of Amine Derivatives

| Substrate | Reducing Agent | Product | Notes |

| Schiff Base (from diamine and aldehyde) | NaBH₄ | Secondary Amine | Mild and selective for the imine. mdpi.com |

| Amide (from diamine and carboxylic acid) | LiAlH₄ | Tertiary Amine | Powerful reducing agent. libretexts.org |

| Schiff Base (in aqueous solution) | Borane-Pyridine Complex | Secondary Amine | Useful for reductions in aqueous media. google.com |

This table illustrates general reduction methodologies applicable to derivatives of this compound.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is fundamental to controlling the reaction outcomes and designing new synthetic methodologies.

Kinetic Studies and Rate Law Determination

Kinetic studies of reactions involving this compound, such as acylation or condensation with carbonyl compounds, can provide valuable insights into the reaction mechanism. By systematically varying the concentrations of the reactants and catalysts, the rate law for the reaction can be determined. For example, in the condensation of a diamine with a dicarbonyl compound, the reaction order with respect to each reactant would elucidate their roles in the rate-determining step. researchgate.net

For many amine reactions, the rate is dependent on the concentration of both the amine and the electrophile. rsc.org In the case of this compound, the relative nucleophilicity of the two amine groups could be quantified through kinetic competition experiments. The pH of the reaction medium can also play a crucial role, as the protonation state of the amine groups significantly affects their nucleophilicity. rsc.org

Table 3: Hypothetical Rate Law Data for the Acylation of a Diamine

| [Diamine] (M) | [Acylating Agent] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This hypothetical data suggests a second-order reaction, first order in both the diamine and the acylating agent, a common scenario in such reactions. rsc.org

Transition State Analysis and Reaction Pathway Elucidation

The elucidation of reaction pathways often involves the characterization of transition states, which are high-energy, transient species. youtube.com While direct experimental observation of transition states is challenging, computational methods such as Density Functional Theory (DFT) can be used to model their structures and energies. acs.orgmit.eduusfq.edu.ec For reactions involving vicinal diamines, such as in catalysis, the transition state often involves a cyclic arrangement that dictates the stereochemical outcome. acs.org

For a reaction like the intramolecular cyclization of a derivative of this compound, computational analysis could reveal the most favorable ring conformation in the transition state, thereby explaining the observed stereoselectivity. smu.edu The analysis of the reaction path can be partitioned into distinct phases, from reactant association to product separation, providing a detailed narrative of the chemical transformation. smu.edu

Isotopic Labeling Studies for Mechanism Confirmation

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction and to probe reaction mechanisms. chem-station.com By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612), ¹H with ²H, or nitrogen-14 with nitrogen-15), one can follow its path and gain evidence for proposed intermediates and transition states. mdpi.comresearchgate.netresearchgate.net

For instance, in the oxidation of this compound, deuterium labeling of the C-H bonds adjacent to the amine groups could help determine whether C-H bond cleavage is involved in the rate-determining step by measuring the kinetic isotope effect (KIE). nih.gov Similarly, ¹⁵N NMR spectroscopy can be employed to monitor the changes in the chemical environment of the nitrogen atoms throughout a reaction, providing direct evidence for the formation of intermediates like imines or amides. usgs.govresearchgate.netresearchgate.netwikipedia.org

Coordination Chemistry and Ligand Applications of 2 Aminomethyl Cyclohexan 1 Amine

Chelation Behavior and Ligand Design Principles

The coordination chemistry of 2-(aminomethyl)cyclohexan-1-amine is fundamentally dictated by the presence of two primary amine groups, which act as Lewis basic sites, donating their lone pairs of electrons to a metal center. The spatial arrangement of these donor groups, constrained by the cyclohexane (B81311) backbone, is a critical factor in its function as a chelating ligand.

Bidentate Coordination Modes

This compound functions as a classic bidentate ligand, coordinating to a metal ion through the nitrogen atoms of its two amine functionalities. purdue.edu This chelation results in the formation of a stable six-membered metallacyclic ring. The process involves the ligand "grabbing" the metal atom in two places, a characteristic of chelating agents. purdue.edu The resulting chelate complex generally exhibits enhanced thermodynamic stability compared to complexes formed with analogous monodentate amine ligands, an observation known as the chelate effect. This effect is entropically driven, as the bidentate ligand displaces two or more solvent molecules from the metal's coordination sphere.

The coordination of both nitrogen atoms to a single metal center forms a six-membered ring structure, which includes the metal atom, the two nitrogen atoms, the two carbons to which they are attached, and the carbon of the aminomethyl group. The stability and geometry of this ring are heavily influenced by the stereochemistry of the ligand itself.

Influence of Cyclohexane Conformation on Chelation

The cyclohexane ring is not planar and preferentially adopts a strain-free chair conformation. libretexts.orgyoutube.com The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative orientation of the aminomethyl group and the amine group at the C1 and C2 positions is crucial for chelation.

For effective chelation, where both amine groups coordinate to the same metal center, the cis-isomer of this compound is required. In the chair conformation of the cis-isomer, one substituent is in an axial position and the other is in an equatorial position (axial-equatorial). This arrangement brings the two amine donor groups into a favorable proximity and orientation to bind to a metal ion, forming a stable six-membered chelate ring.

Conversely, the trans-isomer, which can exist in either a diaxial or a diequatorial conformation, is less suited for chelation to a single metal center. fiveable.me In the more stable diequatorial conformation, the two amine groups are positioned far apart, making intramolecular chelation sterically impossible. While the diaxial conformation would place the groups closer, the energetic cost of forcing the bulky aminomethyl group into an axial position makes this conformation highly unfavorable due to significant 1,3-diaxial interactions. youtube.comfiveable.me Therefore, the inherent conformational rigidity of the cyclohexane backbone serves as a key design principle, predisposing the cis-isomer for its role as an effective chelating ligand. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves straightforward procedures, while their characterization relies on a suite of powerful analytical techniques to elucidate their structure and bonding.

Preparation of Transition Metal Complexes

The synthesis of transition metal complexes with this compound is generally achieved by reacting a metal salt with the ligand in a suitable solvent. pvpcollegepatoda.orgresearchgate.net A common method involves dissolving the metal salt (e.g., a chloride, nitrate, or perchlorate (B79767) of copper(II), nickel(II), or cobalt(II)) in a solvent like ethanol (B145695) or water. A stoichiometric amount of the this compound ligand, often dissolved in the same solvent, is then added to the metal salt solution. researchgate.net The reaction mixture may be stirred at room temperature or gently heated to facilitate the complex formation. The resulting metal complex often precipitates from the solution upon cooling or after reducing the solvent volume. The solid product can then be isolated by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum.

For example, the synthesis of a generic [M(L)₂]X₂ complex (where M = transition metal, L = this compound, X = counter-ion) would follow the general reaction:

MCl₂ + 2 C₇H₁₆N₂ → [M(C₇H₁₆N₂)₂]Cl₂

Structural Analysis of Coordination Compounds via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds. weizmann.ac.il This technique provides detailed information on bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.comjocpr.com For a complex of this compound, X-ray crystallography can confirm the bidentate coordination of the ligand and reveal the conformation of the six-membered chelate ring. scirp.org

Analysis of a hypothetical complex, such as [Cu(cis-2-(aminomethyl)cyclohexan-1-amine)₂]Cl₂, would yield precise data. The copper(II) center would likely exhibit a distorted octahedral or square planar geometry, depending on the coordination of counter-ions or solvent molecules. The crystallographic data would confirm that both nitrogen atoms of each ligand are bonded to the copper center, and it would provide the exact Cu-N bond lengths. Furthermore, the analysis would show the chair conformation of the cyclohexane backbone and the specific puckering of the resulting six-membered chelate ring.

Table 1: Representative X-ray Crystallographic Data for a Hypothetical [Ni(C₇H₁₆N₂)₂]Cl₂ Complex

| Parameter | Value | Description |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. ejpmr.com |

| Space Group | P2₁/c | The specific arrangement of symmetry elements in the crystal. |

| a (Å) | 10.12 | Unit cell dimension. |

| b (Å) | 14.55 | Unit cell dimension. |

| c (Å) | 8.98 | Unit cell dimension. |

| β (°) | 98.5 | Unit cell angle. |

| Ni-N1 bond length (Å) | 2.08 | The distance between the nickel ion and the nitrogen of the cyclohexylamine (B46788) moiety. |

| Ni-N2 bond length (Å) | 2.11 | The distance between the nickel ion and the nitrogen of the aminomethyl moiety. |

| N1-Ni-N2 bond angle (°) | 88.2 | The "bite angle" of the chelating ligand, indicating the geometry of the chelate ring. |

| Coordination Geometry | Distorted Octahedral | The overall arrangement of the two bidentate ligands and two chloride ions around the central Ni(II) ion. |

This data is illustrative and represents typical values for such a complex.

Spectroscopic Probing of Metal-Ligand Interactions (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are invaluable for confirming the coordination of the ligand to the metal ion and for probing the electronic structure of the resulting complex.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule and can provide strong evidence of coordination. In the free this compound ligand, the N-H stretching vibrations of the primary amine groups appear as characteristic bands in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com Upon coordination to a metal ion, these N-H stretching frequencies typically shift to a lower wavenumber (a decrease in frequency) due to the donation of electron density from the nitrogen to the metal, which weakens the N-H bonds. impactfactor.org Additionally, new bands corresponding to metal-nitrogen (M-N) stretching vibrations may appear in the far-IR region (typically 400-600 cm⁻¹), providing direct evidence of the formation of a coordination bond. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II) or Ni(II) in a square planar geometry), NMR spectroscopy is a powerful tool for characterization in solution. acs.orgnsf.gov The coordination of the amine groups to the metal center causes a significant change in the electronic environment of the nearby protons. Consequently, the signals for the protons on the carbons adjacent to the nitrogen atoms (the α-protons) and the N-H protons themselves will experience a downfield shift in the ¹H NMR spectrum compared to the free ligand. nih.govresearchgate.net This deshielding effect is a clear indication of ligand coordination.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for studying complexes of transition metals with partially filled d-orbitals. libretexts.org The spectra of these complexes are often characterized by two main types of electronic transitions. Weak absorptions in the visible region typically correspond to d-d transitions, where an electron is excited from a lower energy d-orbital to a higher energy d-orbital. slideshare.net The energy and intensity of these bands provide information about the coordination geometry and the ligand field strength. More intense bands, often found in the ultraviolet region, are assigned to ligand-to-metal charge-transfer (LMCT) transitions. scielo.brresearchgate.net In these transitions, an electron is excited from a ligand-based orbital to a metal-based d-orbital. The position and intensity of these bands are sensitive to the nature of both the metal ion and the ligand.

Table 2: Summary of Spectroscopic Changes Upon Complexation

| Spectroscopic Technique | Observation in Free Ligand (C₇H₁₆N₂) | Expected Change Upon Coordination to a Metal Ion (Mⁿ⁺) |

| IR Spectroscopy | N-H stretches at ~3300-3500 cm⁻¹. orgchemboulder.com | Shift of N-H stretches to lower frequency. Appearance of new M-N stretches at ~400-600 cm⁻¹. impactfactor.orgnih.gov |

| ¹H NMR Spectroscopy | Characteristic chemical shifts for protons adjacent to N atoms. | Downfield shift (deshielding) of proton signals near the N donor atoms due to electron donation to the metal. acs.org |

| UV-Vis Spectroscopy | Typically transparent in the visible region. | Appearance of weak d-d transition bands in the visible region and/or strong ligand-to-metal charge transfer (LMCT) bands in the UV region for transition metal complexes. libretexts.orgscielo.br |

Catalytic Applications of this compound-Derived Complexes

No specific research was found detailing the synthesis and catalytic application of metal complexes derived from this compound.

Polymerization Catalysis and Initiator Roles

There are no available studies that investigate the role of this compound or its metal complexes as catalysts or initiators in polymerization reactions, such as the ring-opening polymerization of lactones or other monomers. Research in this area often utilizes primary amines as initiators, but specific kinetic or mechanistic studies involving this compound are absent from the literature.

Development of Novel Catalytic Systems

The development of new catalytic systems is an active area of research. However, there are no published reports on the design or synthesis of novel catalysts based on the this compound scaffold.

Homogeneous and Heterogeneous Catalysis involving this compound

No literature was found that describes the application of this compound complexes in either homogeneous (solution-phase) or heterogeneous (immobilized or solid-phase) catalytic processes. Consequently, a comparison of its efficacy, recyclability, or stability in these different catalytic regimes cannot be made.

Computational and Theoretical Chemistry Studies of 2 Aminomethyl Cyclohexan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed for this purpose.

Electronic Structure and Bonding Analysis

The electronic structure of 2-(Aminomethyl)cyclohexan-1-amine is characterized by the saturated cyclohexane (B81311) ring and the two primary amine functional groups. The nitrogen atoms of the amine groups possess lone pairs of electrons, which are the highest occupied molecular orbitals (HOMOs) and are crucial to the molecule's reactivity, basicity, and coordination chemistry.

A natural bond orbital (NBO) analysis would likely reveal the nature of the C-C, C-H, C-N, and N-H bonds. The C-N bonds will exhibit polarity due to the higher electronegativity of nitrogen compared to carbon. The lone pair on each nitrogen atom would be located in a non-bonding orbital, contributing significantly to the molecule's ability to act as a Lewis base or a ligand in coordination complexes.

Conformational Analysis (e.g., Chair-Chair Interconversion, Axial/Equatorial Preferences)

The cyclohexane ring in this compound is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. This ring can undergo a "ring flip" or chair-chair interconversion, where axial substituents become equatorial and vice-versa.

The two substituents, the aminomethyl (-CH₂NH₂) group and the amine (-NH₂) group, can be arranged in either cis or trans isomers. For each of these isomers, multiple conformations are possible depending on whether the substituents are in axial (a) or equatorial (e) positions.

Trans Isomers: The most stable trans isomer would have both the amine and aminomethyl groups in equatorial positions (1e,2e). This minimizes steric hindrance (1,3-diaxial interactions) that would occur if these bulky groups were in axial positions. The (1a,2a) conformer would be significantly less stable.

Cis Isomers: The cis isomer would have one substituent in an axial position and the other in an equatorial position (1a,2e or 1e,2a). Through ring flip, these two conformations can interconvert. The relative stability would depend on the A-value (a measure of the steric bulk) of the -NH₂ and -CH₂NH₂ groups. Generally, the conformer with the larger group in the equatorial position is favored. The aminomethyl group is bulkier than the amine group, so the conformation with the aminomethyl group in the equatorial position would be expected to be more stable.

Table 1: Estimated Relative Energies of this compound Conformers

| Isomer | Conformation (Amine, Aminomethyl) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| trans | diequatorial (e,e) | 0 (most stable) | >99 |

| trans | diaxial (a,a) | High | <1 |

| cis | axial, equatorial (a,e) | Moderate | Minor |

| cis | equatorial, axial (e,a) | Moderate | Minor |

Note: These are estimated values based on general principles of conformational analysis. Actual values would require specific calculations.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding a molecule's reactivity.

HOMO: For this compound, the HOMO would be primarily localized on the lone pairs of the two nitrogen atoms. The energy of the HOMO is related to the molecule's ability to donate electrons (i.e., its basicity and nucleophilicity).

LUMO: The LUMO would likely be associated with the antibonding orbitals of the C-N or C-C bonds. The energy of the LUMO relates to the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity. For a saturated molecule like this, a relatively large HOMO-LUMO gap is expected.

Molecular Dynamics and Statistical Mechanics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including its conformational changes and interactions with its environment.

Solvent Effects and Solvation Dynamics

The presence of two primary amine groups makes this compound a polar molecule capable of forming hydrogen bonds. When dissolved in a polar protic solvent like water, strong hydrogen bonds would form between the amine groups (as donors) and water molecules (as acceptors), and between the nitrogen lone pairs (as acceptors) and water hydrogens (as donors).

MD simulations could be used to model the solvation shell around the molecule. These simulations would reveal the number of water molecules in the first and second solvation shells, the average lifetime of the hydrogen bonds, and how the solvent influences the conformational equilibrium of the cyclohexane ring and its substituents. In polar solvents, the more polar conformers might be slightly more stabilized.

Conformational Ensemble Sampling

A single static structure is often insufficient to describe a flexible molecule like this compound. Instead, it is better represented as a conformational ensemble, which is a collection of all the different shapes the molecule can adopt, weighted by their thermodynamic probabilities.

Techniques like molecular dynamics simulations or Monte Carlo methods can be used to sample this conformational ensemble. By running a long MD simulation, one can observe the transitions between different chair conformations and the rotations around the C-C and C-N single bonds. The resulting trajectory can be analyzed to identify the most populated conformational states and the energy barriers between them, providing a dynamic picture of the molecule's flexibility.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Reaction Pathway Modeling and Energetics

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By simulating the interactions between molecules, researchers can map out the energetic landscape of a reaction, identifying transition states and intermediates to understand how a reaction proceeds.

The reactivity of this compound is largely dictated by the nucleophilic nature of its two primary amine groups. Computational methods, particularly Density Functional Theory (DFT), can be used to predict the sites of highest reactivity. Molecular electrostatic potential (MEP) maps, for instance, visualize the electron density distribution around the molecule, highlighting the electron-rich nitrogen atoms as the likely centers for electrophilic attack.

The selectivity of its reactions, such as in the formation of metal complexes or in organic synthesis, is influenced by both electronic and steric factors. The cyclohexane backbone exists in various conformations, with the chair form being the most stable. The relative orientation of the two aminomethyl groups (axial or equatorial) in the lowest energy conformers significantly impacts their accessibility and, consequently, the stereoselectivity of their reactions. Computational conformational analysis can predict the most stable conformers and their population distribution, which is crucial for understanding and predicting selectivity. sapub.org

In reactions with electrophiles, the prediction of regioselectivity and stereoselectivity can be achieved by calculating the energies of the possible transition states leading to different products. The pathway with the lowest activation energy will be the most favorable, and the product of this pathway will be the major product. While specific studies on the reactivity and selectivity of this compound are not abundant in the literature, the methodologies are well-established for similar amine compounds.

A key aspect of reaction pathway modeling is the calculation of activation barriers (Ea) and reaction free energies (ΔG). The activation barrier represents the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. The reaction free energy indicates the spontaneity of a reaction. These thermodynamic and kinetic parameters can be calculated using computational methods.

For a hypothetical reaction involving this compound, such as its reaction with an aldehyde to form an imine, computational chemists would first identify the structures of the reactants, transition state, and products. The energies of these species are then calculated, typically using a high level of theory and a suitable basis set. The difference in energy between the transition state and the reactants gives the activation barrier, while the difference between the products and the reactants gives the reaction energy.

The Gibbs free energy of activation (ΔG‡) is a particularly important parameter as it is directly related to the reaction rate constant through the Eyring equation. wikipedia.org It includes both enthalpic (ΔH‡) and entropic (ΔS‡) contributions to the activation barrier. wikipedia.org While specific activation barriers for reactions of this compound are not readily found in published literature, studies on similar amine reactions demonstrate that DFT calculations can provide activation energies that are in good agreement with experimental values. researchgate.net For instance, in cobalt-catalyzed alkene hydroaminocarbonylation, an amine-assisted nucleophilic substitution was identified as the most favorable pathway over a reductive elimination pathway, which had prohibitively high activation barriers. acs.org

Table 1: Hypothetical Calculated Energetic Parameters for a Reaction of this compound

| Parameter | Description | Hypothetical Value (kcal/mol) |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | 15 - 25 |

| Enthalpy of Reaction (ΔH) | The change in enthalpy during a reaction. | -10 to -20 |

| Gibbs Free Energy of Reaction (ΔG) | The change in Gibbs free energy, indicating spontaneity. | -5 to -15 |

| Activation Free Energy (ΔG‡) | The free energy difference between the transition state and reactants. | 20 - 30 |

Note: These are hypothetical values for illustrative purposes, as specific computational studies on the reaction energetics of free this compound are not widely available.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic properties of molecules. These predictions can aid in the identification and characterization of compounds, and can also be used to understand the relationship between molecular structure and spectroscopic behavior.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. The prediction of NMR spectra typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Recent advances in machine learning have also enabled the accurate prediction of ¹H NMR chemical shifts for small molecules. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. The vibrational frequencies and intensities of this compound can be calculated computationally. This is typically done by performing a frequency calculation on the optimized geometry of the molecule. The calculated IR spectrum can then be compared to an experimental spectrum to aid in the assignment of the observed vibrational bands. While experimental IR spectra for this compound are available, detailed theoretical assignments based on high-level computations are less common in the literature. nih.govnist.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions in a molecule. Time-dependent density functional theory (TD-DFT) is a common method used to predict the UV-Vis absorption spectra of molecules. mdpi.comrsc.org For this compound, which is a saturated diamine, significant absorption in the typical UV-Vis range is not expected, as it lacks chromophores. However, TD-DFT calculations could predict the energies of its electronic transitions, which would likely occur in the far-UV region. In studies of related chiral bis(tetrathiafulvalene)-1,2-cyclohexane-diamides, TD-DFT calculations were successfully used to explain the electronic excitations observed in the experimental UV-Vis and circular dichroism (CD) spectra. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Cyclohexane protons: 1.0-2.0, Aminomethyl protons: 2.5-3.0, NH₂ protons: 1.5-2.5 |

| ¹³C NMR | Chemical Shift (ppm) | Cyclohexane carbons: 25-45, Aminomethyl carbons: 40-50 |

| IR | Vibrational Frequency (cm⁻¹) | N-H stretch: 3300-3500, C-H stretch: 2850-2950, N-H bend: 1590-1650 |

| UV-Vis | λmax (nm) | < 200 |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Spectroscopic Techniques

Spectroscopy is fundamental to elucidating the molecular architecture of 2-(Aminomethyl)cyclohexan-1-amine. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and exact mass can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, complex molecules like this compound, with its multiple overlapping signals from the cyclohexane (B81311) ring protons, benefit significantly from multi-dimensional NMR techniques. bitesizebio.comyoutube.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve these complexities. A COSY spectrum maps the coupling relationships between protons, allowing for the tracing of proton-proton connections throughout the cyclohexane ring and the aminomethyl side chain. An HSQC experiment correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of both ¹H and ¹³C chemical shifts. These assignments are critical for distinguishing between possible isomers (e.g., cis and trans) of the compound.

The chemical shifts in NMR are sensitive to the electronic environment of the nuclei. libretexts.org The carbons bonded to the electron-withdrawing nitrogen atoms are expected to be deshielded and appear at a lower field (higher ppm) in the ¹³C NMR spectrum compared to the other ring carbons. libretexts.org Similarly, the protons on these carbons will also be shifted downfield. The protons of the two primary amine groups (-NH₂) would typically appear as broad signals that can be identified by their disappearance from the spectrum upon adding a small amount of deuterium (B1214612) oxide (D₂O) to the sample, due to hydrogen-deuterium exchange. wikipedia.org

Table 1: Predicted NMR Chemical Shift Ranges for this compound This table presents generalized, expected chemical shift (δ) ranges. Actual values are dependent on the specific isomer, solvent, and instrument parameters.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Cyclohexane Ring (CH, CH₂) | 1.0 - 2.5 | Complex, overlapping signals. |

| CH-N | 2.5 - 3.5 | Deshielded proton adjacent to the ring amine. | |

| CH₂-N | 2.7 - 3.7 | Deshielded protons of the aminomethyl group. | |

| NH₂ | 1.0 - 4.0 | Broad signals; exchangeable with D₂O. wikipedia.org | |

| ¹³C | Cyclohexane Ring (CH₂) | 20 - 40 | Aliphatic carbons. |

| C-N (Ring) | 45 - 60 | Deshielded carbon attached to the ring amine. libretexts.org | |

| C-CN (Ring) | 35 - 50 | Carbon on the ring bearing the aminomethyl substituent. | |

| CH₂-N | 40 - 55 | Deshielded carbon of the aminomethyl group. |

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. This compound contains two primary amine groups, which give rise to characteristic absorption bands in the IR spectrum. libretexts.org

Primary amines are distinguished by a pair of medium-intensity N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com These two bands arise from the symmetric and asymmetric stretching modes of the NH₂ group. libretexts.org Other key vibrations include the N-H bending (scissoring) mode, which appears around 1580-1650 cm⁻¹, and a broad N-H wagging band between 665-910 cm⁻¹. orgchemboulder.com The C-N stretching vibrations for aliphatic amines like this compound are typically found in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Asymmetric & Symmetric) | IR | 3300 - 3500 | Medium (two bands) orgchemboulder.com |

| C-H Stretch (Aliphatic) | IR / Raman | 2850 - 3000 | Strong |

| N-H Bend (Scissoring) | IR | 1580 - 1650 | Medium to Strong orgchemboulder.com |

| C-N Stretch | IR / Raman | 1020 - 1250 | Medium to Weak orgchemboulder.com |

| N-H Wag | IR | 665 - 910 | Broad, Strong orgchemboulder.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate measurement of its mass. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₇H₁₆N₂) is 128.1313 daltons. nih.gov HRMS instruments can measure this mass with an accuracy in the low parts-per-million (ppm) range, which allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

In addition to accurate mass determination, the fragmentation pattern observed in the mass spectrum provides structural information. Using techniques like electron ionization (EI), the molecule is fragmented in a predictable manner. For amines, a characteristic fragmentation pathway is α-cleavage, where the bond between the carbon atom adjacent to the nitrogen and another carbon is broken. libretexts.org For this compound, this could involve cleavage of the C-C bond within the ring adjacent to the amine group or the loss of the aminomethyl group. The study of fragmentation patterns in related cyclohexylamine (B46788) structures helps in predicting and identifying these fragment ions. nih.gov

Table 3: Predicted HRMS Fragments for this compound (C₇H₁₆N₂)

| Fragment Ion Formula | Loss from Molecular Ion | Predicted Exact Mass (Da) | Fragmentation Pathway |

| [C₇H₁₆N₂]⁺ | - | 128.1313 | Molecular Ion |

| [C₆H₁₃N]⁺ | -CH₃N | 99.1048 | α-cleavage and rearrangement |

| [C₆H₁₂N]⁺ | -CH₄N | 98.0970 | Loss of aminomethyl radical (•CH₂NH₂) |

| [C₅H₁₀N]⁺ | -C₂H₆N | 84.0813 | Ring cleavage |

Chromatographic Separation and Analysis

Chromatographic methods are the cornerstone for assessing the purity of this compound and for separating it from starting materials, by-products, or degradation products.